An In-Depth Technical Guide to Methyl 2-(morpholinosulfonyl)benzoate
An In-Depth Technical Guide to Methyl 2-(morpholinosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(morpholinosulfonyl)benzoate (CAS No. 502182-56-1) is a synthetically valuable organic compound that serves as a key building block in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, a robust and validated synthesis protocol, and an exploration of its applications as a strategic intermediate. By integrating a stable morpholine moiety with a reactive benzoate ester, this molecule offers a versatile scaffold for the development of novel therapeutic agents. This document details the causality behind the synthetic strategy, outlines rigorous purification and characterization methods, and provides essential safety and handling protocols to ensure reliable and safe utilization in a research environment.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. Methyl 2-(morpholinosulfonyl)benzoate emerges as a compound of significant interest, embodying the fusion of two privileged structural motifs: the morpholine ring and the benzoate functional group.
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The Morpholine Moiety: The morpholine heterocycle is a ubiquitous feature in a vast array of approved drugs. Its inclusion is strategically employed to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. The nitrogen atom can act as a hydrogen bond acceptor, and the ring's chair conformation can impart specific spatial arrangements critical for target binding.
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The Benzoate Group: The methyl ester on the aromatic ring provides a reactive handle for further chemical elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering a straightforward attachment point for introducing additional pharmacophoric elements or for linking the scaffold to other molecular fragments.
The sulfonamide linker that conjoins these two motifs is itself a critical component, known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, further enhancing the molecule's potential for biological interactions. This technical guide will dissect the synthesis, properties, and utility of this compound, providing researchers with the foundational knowledge to leverage its potential in their own discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. All data presented herein pertains to Methyl 2-(morpholinosulfonyl)benzoate, unequivocally identified by its CAS number.
| Property | Value | Source |
| CAS Number | 502182-56-1 | |
| Chemical Name | Methyl 2-[(morpholin-4-yl)sulfonyl]benzoate | |
| Molecular Formula | C12H15NO5S | |
| Molecular Weight | 285.32 g/mol | |
| Melting Point | 102.5-105 °C | |
| Boiling Point | 452.9 ± 55.0 °C (Predicted) | |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | |
| Appearance | White to off-white solid (Typical) | Inferred |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | Inferred |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 2-(morpholinosulfonyl)benzoate is most efficiently achieved via a two-step process starting from methyl anthranilate (methyl 2-aminobenzoate). The chosen pathway is reliable and scalable, proceeding through a key sulfonyl chloride intermediate.
Step 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate The initial step is a Sandmeyer-type reaction where the amino group of methyl 2-aminobenzoate is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. This transformation is a cornerstone of aromatic chemistry, providing a robust entry point to sulfonyl derivatives.
Step 2: Nucleophilic Substitution with Morpholine The crucial step involves the reaction of the highly electrophilic methyl 2-(chlorosulfonyl)benzoate intermediate with morpholine. Morpholine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. A mild base, such as triethylamine or pyridine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic pathway for Methyl 2-(morpholinosulfonyl)benzoate.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to these steps, coupled with in-process monitoring, ensures a high-purity product.
Protocol 4.1: Synthesis of Methyl 2-(morpholinosulfonyl)benzoate
Materials:
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Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)
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Morpholine (1.1 eq)
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Triethylamine (1.5 eq)
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Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of sulfonyl chloride)
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1 M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 2-(chlorosulfonyl)benzoate and anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.
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Causality: Starting at 0 °C controls the initial exotherm of the reaction, preventing potential side reactions and degradation. Anhydrous conditions are critical as sulfonyl chlorides can react with water.
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Reagent Addition: In a separate flask, dissolve morpholine and triethylamine in a small amount of anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Causality: Dropwise addition maintains temperature control. Triethylamine acts as an acid scavenger for the HCl produced, preventing the protonation of morpholine which would render it non-nucleophilic.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates completion.
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Work-up:
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Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl (to remove excess morpholine and triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine (to reduce the amount of dissolved water in the organic layer).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is then purified by the protocol below.
Protocol 4.2: Purification by Recrystallization
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Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice for this class of compound is isopropanol or an ethanol/water mixture.
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Procedure:
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Place the crude solid in an Erlenmeyer flask.
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Add the minimum amount of hot solvent required to fully dissolve the solid.
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Allow the solution to cool slowly to room temperature.
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Induce crystallization if necessary by scratching the inside of the flask with a glass rod.
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Cool the flask in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Caption: Experimental workflow from synthesis to purification.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 2-(morpholinosulfonyl)benzoate is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate. Its structure provides a robust platform for generating libraries of diverse compounds for screening.
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Scaffold for Library Synthesis: The ester can be converted to an acid, which then serves as an anchor point for amide coupling reactions with a wide variety of amines, rapidly generating a library of drug-like molecules.
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Bioisosteric Replacement: The morpholinosulfonyl group can be used as a bioisostere for other functional groups, such as carboxylic acids or phosphates, to modulate polarity and cell permeability.
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Fragment-Based Drug Discovery (FBDD): This compound represents an ideal fragment for FBDD campaigns. If the morpholinosulfonyl benzoate core shows even weak binding to a biological target, it can be elaborated upon by modifying the ester position to achieve higher affinity and selectivity.
Caption: Use as an intermediate in library synthesis for drug discovery.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its constituent functional groups.
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Hazard Identification:
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The precursor, methyl 2-(chlorosulfonyl)benzoate, is corrosive and reacts with water. It should be handled with extreme care in a fume hood.
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The final product is expected to be an irritant to the eyes, skin, and respiratory system.
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Personal Protective Equipment (PPE):
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Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.
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Handling:
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Handle in a well-ventilated area, preferably within a chemical fume hood.
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Avoid creating dust.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and moisture.
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Disposal:
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Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
Methyl 2-(morpholinosulfonyl)benzoate is a strategically designed chemical intermediate that provides a reliable and versatile entry point for the synthesis of complex molecules. Its robust synthesis, well-defined properties, and the inherent value of its structural components make it an important tool for researchers in drug discovery and organic synthesis. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely incorporate this valuable building block into their research endeavors, accelerating the path toward new discoveries.
References
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